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For researchers, scientists, and professionals in drug development, navigating the regulatory

landscape for bioanalytical method validation is crucial for ensuring data integrity and

successful regulatory submissions. This guide provides a detailed comparison of the guidelines

from the U.S. Food and Drug Administration (FDA) and the International Council for

Harmonisation (ICH), the latter of which has been adopted by the European Medicines Agency

(EMA), creating a more globally harmonized standard.

Historically, separate guidance from the FDA and EMA presented challenges for global drug

development. However, with the adoption of the ICH M10 guideline on Bioanalytical Method

Validation, a significant move towards harmonization has been achieved.[1] The FDA adopted

the ICH M10 guideline in November 2022, which now serves as the primary bioanalytical

method validation guidance, superseding many of the previous individual guidance documents.

[1] This guide will compare the key quantitative parameters of the FDA's "Bioanalytical Method

Validation Guidance for Industry" (May 2018) and the ICH M10 guideline.
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The following table summarizes the acceptance criteria for critical bioanalytical method

validation parameters as outlined by the FDA and the harmonized ICH M10 guidelines. While

largely aligned, some nuances exist.
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Validation Parameter FDA (May 2018 Guidance) ICH M10

Calibration Curve

At least 6 non-zero standards.

r² ≥ 0.98 recommended. Back-

calculated concentrations of

standards must be within

±15% of nominal (±20% at

LLOQ). 75% of standards must

meet this criterion.

At least 6 non-zero standards.

A measure of goodness of fit

should be determined. Back-

calculated concentrations of

standards must be within

±15% of nominal (±20% at

LLOQ). At least 75% of the

standards must meet this

criterion.

Accuracy (Within-run)

At least 3 concentration levels

(L, M, H). Mean concentration

±15% of nominal (±20% at

LLOQ). At least 67% of QCs

and 50% at each level must be

valid.

At least 4 concentration levels

(LLOQ, L, M, H). Mean

concentration ±15% of nominal

(±20% at LLOQ). At least 2/3

of QCs and 50% at each level

must be valid.

Precision (Within-run)

At least 3 concentration levels

(L, M, H). CV ≤15% (≤20% at

LLOQ).

At least 4 concentration levels

(LLOQ, L, M, H). CV ≤15%

(≤20% at LLOQ).

Accuracy (Between-run)

At least 3 runs. Mean

concentration ±15% of nominal

(±20% at LLOQ).

At least 3 runs. Mean

concentration ±15% of nominal

(±20% at LLOQ).

Precision (Between-run)
At least 3 runs. CV ≤15%

(≤20% at LLOQ).

At least 3 runs. CV ≤15%

(≤20% at LLOQ).

Selectivity

At least 6 individual sources of

matrix. Response in blank

samples should be ≤20% of

LLOQ response and ≤5% of IS

response.

At least 6 individual sources of

matrix. Response in blank

samples should be ≤20% of

LLOQ response and ≤5% of IS

response.
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Matrix Effect

Assessed at low and high QC

levels in at least 6 lots of

matrix. CV of the IS-

normalized matrix factor

should be ≤15%.

Assessed at low and high QC

levels in at least 6 lots of

matrix. The precision of the IS-

normalized matrix factor

should be ≤15%.

Stability (Short-term, Long-

term, Freeze-thaw,

Stock/Working solutions)

Mean concentration of stability

samples should be within

±15% of the mean

concentration of comparison

samples.

Mean concentration of stability

samples should be within

±15% of the nominal

concentration.

Incurred Sample Reanalysis

(ISR)

For pivotal studies. At least 2/3

of the reanalyzed samples

should have results within

±20% of the original result.

For all studies submitted in a

regulatory submission. At least

2/3 of the reanalyzed samples

should have results within

±20% of the original result.

Bioanalytical Method Validation Workflow
The following diagram illustrates the typical workflow for bioanalytical method validation, from

initial method development to the analysis of study samples.
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Experimental Protocols for Key Experiments
Detailed methodologies are critical for the transparent and reproducible validation of

bioanalytical methods. Below are protocols for key experiments.

Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte in the

presence of other components in the sample.

Protocol:

Obtain at least six different sources of the biological matrix (e.g., plasma from six different

individuals).

Screen each blank matrix source for interfering peaks at the retention time of the analyte and

the internal standard (IS). The response of any interfering peak should be ≤20% of the lower

limit of quantification (LLOQ) for the analyte and ≤5% for the IS.

Spike the LLOQ concentration of the analyte into each of the six matrix sources.

Analyze the spiked samples and evaluate the accuracy and precision.

Accuracy and Precision
Objective: To determine the closeness of the measured concentration to the nominal

concentration (accuracy) and the degree of scatter in a series of measurements (precision).

Protocol:

Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low

(≤3x LLOQ), medium (30-50% of the calibration range), and high (≥75% of the upper limit of

quantification).

Within-Run (Intra-assay): Analyze at least five replicates of each QC level in a single

analytical run.
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Between-Run (Inter-assay): Analyze at least three separate analytical runs on different days,

with each run containing replicates of the QC samples.

Calculate the mean concentration, accuracy (% deviation from nominal), and precision

(coefficient of variation, %CV) for each QC level both within and between runs.

Matrix Effect
Objective: To assess the suppressive or enhancing effect of the biological matrix on the

ionization of the analyte and IS.

Protocol:

Obtain at least six different sources of the biological matrix.

Prepare two sets of samples for each matrix source at low and high QC concentrations:

Set A: Analyte and IS spiked into the extracted blank matrix.

Set B: Analyte and IS spiked into a neat solution (e.g., mobile phase).

Calculate the matrix factor (MF) for each lot as the ratio of the peak area in the presence of

matrix (Set A) to the peak area in the absence of matrix (Set B).

Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS.

The coefficient of variation (%CV) of the IS-normalized MF across the six matrix sources

should be ≤15%.

Stability
Objective: To evaluate the stability of the analyte in the biological matrix under different storage

and handling conditions.

Protocol:

Freeze-Thaw Stability: Prepare low and high QC samples and subject them to at least three

freeze-thaw cycles. Analyze the samples and compare the concentrations to freshly
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prepared QCs.

Short-Term (Bench-Top) Stability: Prepare low and high QC samples and keep them at room

temperature for a duration that reflects the expected sample handling time. Analyze and

compare to freshly prepared QCs.

Long-Term Stability: Store low and high QC samples at the intended storage temperature for

a period equal to or longer than the duration of the study. Analyze and compare to freshly

prepared QCs.

Stock and Working Solution Stability: Evaluate the stability of stock and working solutions of

the analyte and IS at their storage temperatures.

For all stability tests, the mean concentration of the stability samples should be within ±15%

of the nominal concentration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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